Home > Products > Screening Compounds P83219 > 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide -

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide

Catalog Number: EVT-5332156
CAS Number:
Molecular Formula: C18H20ClN3O3S
Molecular Weight: 393.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243) []

  • Compound Description: ICA-27243 functions as a selective activator of the neuronal M current and KCNQ2/Q3 potassium channels. This compound exhibits anticonvulsant-like activity in experimental models of epilepsy. []

2. (3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]methanone (F 13640) [, ]

  • Compound Description: F 13640 is classified as a high-efficacy 5-HT1A receptor agonist. This compound demonstrates both hyperalgesic and analgesic effects in rats. Additionally, continuous administration of F 13640 has shown to attenuate allodynia-like behavior in rat models of trigeminal neuropathic pain. [, ]

3. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide []

  • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor. Notably, it displays significant effects in rodent models for schizophrenia without causing undesirable central nervous system side effects. []

4. 3-Chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2795050) []

  • Compound Description: LY2795050 acts as a relatively short-acting κ-opioid receptor antagonist. In mice studies, it effectively prevented grooming deficits (a marker of anhedonia) induced by the κ-agonist salvinorin A. Furthermore, LY2795050 exhibited potential anti-anhedonia effects by decreasing immobility in the forced swim test. []

5. N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A) []

  • Compound Description: AACBA acts as a P2X7 receptor antagonist. In vivo studies demonstrated its ability to reduce lipopolysaccharide-induced plasma interleukin-6 release, prevent or reverse carrageenan-induced paw edema and mechanical hypersensitivity, and prevent the clinical signs and histopathological damage of collagen-induced arthritis. []

6. N-{4-[4-(4-Chloro-biphenyl-2-ylmethyl)-piperazin-1-yl]-benzoyl}-4-(3-dimethylamino-1-phenylsulfanylmethyl-propylamino)-3-nitro-benzenesulfonamide (ABT-737) []

  • Compound Description: ABT-737 is a B-cell lymphoma-2 (Bcl-2) family inhibitor. It has shown potential in treating glioma but faces challenges with resistance. Researchers found that combining ABT-737 with the PI3K/Akt inhibitor NVP-BKM120 enhanced its anticancer activities in glioma cells. []

7. 4-[((4-Carboxybutyl){2-[(4-phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58-2667) []

  • Compound Description: BAY 58-2667 serves as a soluble guanylyl cyclase (sGC) activator with haem-mimetic properties. This compound exhibits a high affinity for sGC when its native haem is removed. Additionally, it protects sGC from ubiquitin-triggered degradation. []

8. 2,4,6-Trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-benzamide []

  • Compound Description: This compound is described in a patent related to pharmaceutical compositions. The patent focuses on various aspects of pharmaceutical formulations containing this compound, including dosage forms, routes of administration, and dosage regimens, suggesting potential therapeutic applications. []

9. 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino]benzamide [, , , , , ]

  • Compound Description: This compound is a potent inhibitor of platelet-derived growth factor receptor (PDGFR) tyrosine kinases. It shows promise in treating various conditions, including undifferentiated thyroid carcinoma, seminomas, hypertension, angiotensin II-mediated diseases, and anaplastic thyroid cancer. [, , , , , ]

10. 4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) []* Compound Description: VNO is an oxidative impurity of the BCL-2 inhibitor Venetoclax. It is formed during oxidative stress degradation of Venetoclax and can further undergo a Meisenheimer rearrangement to form Venetoclax hydroxylamine impurity (VHA). []* Relevance: VNO contains a piperazine ring linked to a substituted benzamide, a structural feature also found in 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide. Despite significant differences in their overall structures, this shared motif suggests a degree of structural relatedness.

Properties

Product Name

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide

IUPAC Name

4-chloro-3-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide

Molecular Formula

C18H20ClN3O3S

Molecular Weight

393.9 g/mol

InChI

InChI=1S/C18H20ClN3O3S/c19-16-5-4-15(18(23)21-13-14-6-8-20-9-7-14)12-17(16)26(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2,(H,21,23)

InChI Key

BKCLITLHIWSXSA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=NC=C3)Cl

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=NC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.